molecular formula C7H10ClNO B2619121 m-Anisidine CAS No. 1820607-08-6

m-Anisidine

Cat. No. B2619121
Key on ui cas rn: 1820607-08-6
M. Wt: 162.63
InChI Key: FNCKZWCTEPKMQV-NIIDSAIPSA-N
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Patent
US05728835

Procedure details

Using m-anisidine (2.03 g, 16.5 mmol) and 3-nitrobenzoic acid (2.51 g, 15.0 mmol), the procedure of Reference Example 16 was repeated to obtain 3.72 g (91.3%) of the title compound in the form of colorless powder.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Yield
91.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.[N+:10]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](O)=[O:17])([O-:12])=[O:11]>>[N+:10]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:17])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Step Two
Name
Quantity
2.51 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=CC(=CC=C2)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 91.3%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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